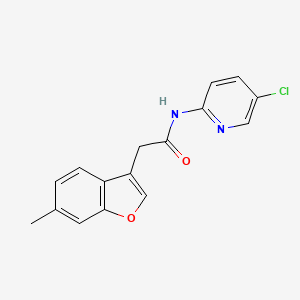
N-phenylthiomorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenylthiomorpholine-4-carboxamide: is a chemical compound that belongs to the class of thiomorpholine derivatives It is characterized by the presence of a phenyl group attached to the nitrogen atom of the thiomorpholine ring, and a carboxamide group at the fourth position of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenylthiomorpholine-4-carboxamide typically involves the reaction of thiomorpholine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of larger reaction vessels and more efficient purification methods. Continuous flow reactors and automated purification systems can be employed to enhance the yield and purity of the compound. Additionally, the use of greener solvents and catalysts may be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-phenylthiomorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions to oxidize the sulfur atom.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the carboxamide group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the phenyl group
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against certain bacterial and fungal strains.
Medicine: Research has indicated its potential as a lead compound for the development of new drugs, particularly in the treatment of infectious diseases.
Industry: It can be used in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-phenylthiomorpholine-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact molecular pathways involved can vary depending on the specific application and target organism. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with fungal cell membrane integrity .
Comparison with Similar Compounds
- N-phenylmorpholine-4-carbothioamide
- N-phenyl-4-thiomorpholinecarbothioamide
- 4-thiomorpholinecarboxamide derivatives
Comparison: N-phenylthiomorpholine-4-carboxamide is unique due to the presence of both a phenyl group and a carboxamide group on the thiomorpholine ring. This combination imparts distinct chemical and biological properties to the compound. Compared to similar compounds, it may exhibit enhanced stability, solubility, or biological activity. For instance, the presence of the carboxamide group can enhance its ability to form hydrogen bonds, potentially increasing its binding affinity to target proteins .
Properties
IUPAC Name |
N-phenylthiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c14-11(13-6-8-15-9-7-13)12-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZCCMZQRAUQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7,12,12-trimethyl-3-methylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B5811776.png)



![2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5811806.png)
![1-[3-(4-bromophenyl)acryloyl]indoline](/img/structure/B5811808.png)







![5-[(3-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5811875.png)
